molecular formula C23H22FN5O B7685955 2-[4-(2-Fluorophenyl)piperazin-1-yl]-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

2-[4-(2-Fluorophenyl)piperazin-1-yl]-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B7685955
M. Wt: 403.5 g/mol
InChI Key: RCTVXZOERYVTFC-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, substituted with a piperazine ring bearing a fluorophenyl group, and an oxadiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the piperazine and oxadiazole groups through nucleophilic substitution and cyclization reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoline and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazin-1-yl]-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and piperazine groups are crucial for binding to these targets, modulating their activity and triggering downstream biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the quinoline and oxadiazole moieties.

    8-Methylquinoline: Contains the quinoline core but lacks the piperazine and oxadiazole groups.

    3-(5-Methyl-1,2,4-oxadiazol-3-yl)quinoline: Features the quinoline and oxadiazole groups but lacks the piperazine and fluorophenyl groups.

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-8-methylquinolin-3-yl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c1-15-6-5-7-17-14-18(22-25-16(2)30-27-22)23(26-21(15)17)29-12-10-28(11-13-29)20-9-4-3-8-19(20)24/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTVXZOERYVTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)C5=NOC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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